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molecular formula C14H19NO3 B105679 Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 39945-51-2

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B105679
M. Wt: 249.3 g/mol
InChI Key: XLWOOUZKMJBINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902367B2

Procedure details

An aqueous solution (2 mL) of potassium bromide (983 mg, 8.26 mmol) was added to 1-benzyloxycarbonyl-3-piperidinyl methanol (2.00 g, 8.02 mmol) and 2,2,6,6-tetramethyl piperidine-N-oxyl (12.5 mg, 0.0802 mmol) in dichloromethane (20 mL). The mixture was stirred for 5 min while chilled in an ice bath. A 0.35 mol/L aqueous sodium hypochlorite solution (25.2 mL, 8.82 mmol) and sodium bicarbonate (1.96 g, 23.3 mmol) were added and the mixture was stirred for 10 min. Subsequently, the reaction mixture was extracted with ethyl acetate and the extract washed with brine, followed by drying over magnesium sulfate and evaporation of the solvent. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->2:1) gave 1.78 g (90%) of the desired compound as a colorless oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12.5 mg
Type
catalyst
Reaction Step One
Quantity
25.2 mL
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br-].[K+].[CH2:3]([O:10][C:11]([N:13]1[CH2:18][CH2:17][CH2:16][CH:15]([CH2:19][OH:20])[CH2:14]1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[O-].[Na+].C(=O)(O)[O-].[Na+]>ClCCl.CC1(C)N([O])C(C)(C)CCC1>[CH2:3]([O:10][C:11]([N:13]1[CH2:18][CH2:17][CH2:16][CH:15]([CH:19]=[O:20])[CH2:14]1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,3.4,5.6,^1:35|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
12.5 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Two
Name
Quantity
25.2 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
1.96 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while chilled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Subsequently, the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->2:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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